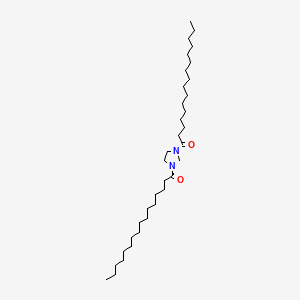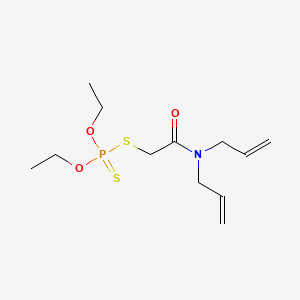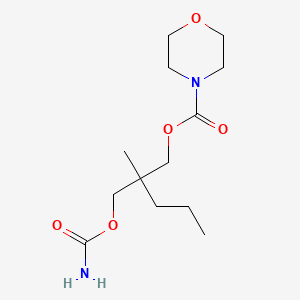
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate is a complex organic compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique molecular structure, which imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate typically involves multiple steps. One common method includes the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve purification steps such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is used in the development of pharmaceuticals, particularly as a muscle relaxant and sedative.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may act on the central nervous system to produce muscle relaxation and sedation by modulating neurotransmitter activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate include:
Carisoprodol: Known for its muscle relaxant properties.
Meprobamate: Used as an anxiolytic drug.
Lorbamate: Another compound with sedative effects.
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that other compounds may not be able to fulfill.
Properties
CAS No. |
25642-81-3 |
|---|---|
Molecular Formula |
C13H24N2O5 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C13H24N2O5/c1-3-4-13(2,9-19-11(14)16)10-20-12(17)15-5-7-18-8-6-15/h3-10H2,1-2H3,(H2,14,16) |
InChI Key |
CUBBLXVBSIQEFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


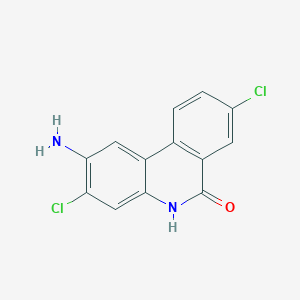

![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
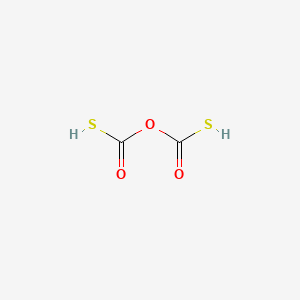
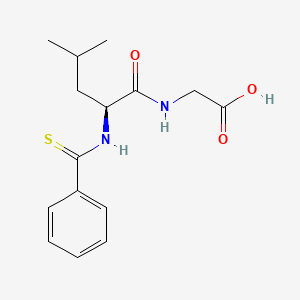
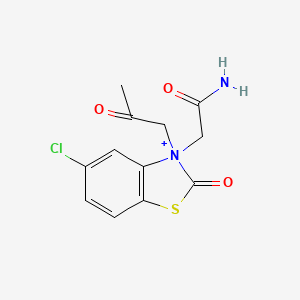
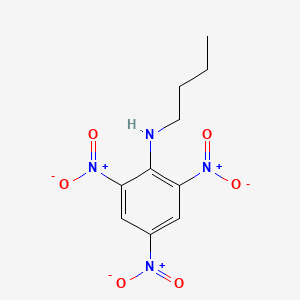
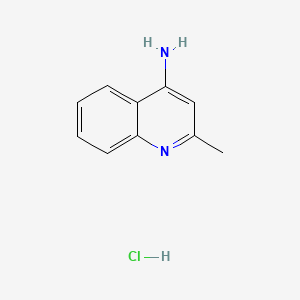
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
